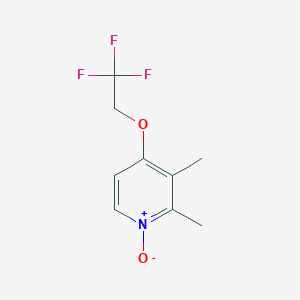

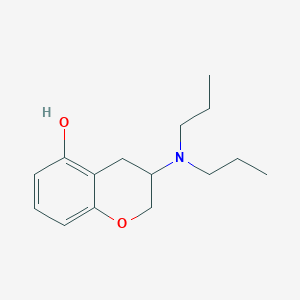

2,5-dichloropentan-1-amine

Overview

Description

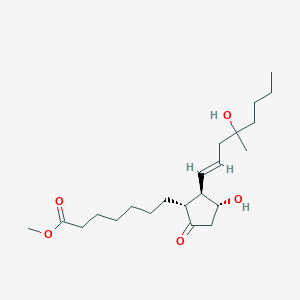

Epothilone B is a natural 16-membered macrolide cytotoxic compound produced by the metabolism of the cellulose-degrading myxobacterium Sorangium cellulosum . It was initially identified as an antifungal and cytotoxic metabolite . Epothilone B has gained significant attention due to its potent anticancer properties, particularly its ability to stabilize microtubules, similar to the well-known anticancer drug paclitaxel .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of epothilone B involves several key steps, including the Wittig reaction, aldol reaction, and Yamaguchi esterification . The process typically starts with the preparation of three key fragments, which are then reacted together to form the final compound .

Industrial Production Methods

Industrial production of epothilone B primarily relies on fermentation processes using epothilone-producing microorganisms such as Sorangium cellulosum . The fermentation process involves growing the microorganism in the presence of a resin that adsorbs epothilone B by hydrophobic interaction . The resin is then collected, extracted with a suitable solvent, and the compound is purified through crystallization and chromatography .

Chemical Reactions Analysis

Epothilone B undergoes various chemical reactions, including:

Scientific Research Applications

Epothilone B has a wide range of scientific research applications, including:

Mechanism of Action

The principal mechanism of action of epothilone B is the inhibition of microtubule function . Microtubules are essential for cell division, and epothilone B stops cells from properly dividing by stabilizing the microtubules . It binds to the αβ-tubulin heterodimer subunit, decreasing the rate of αβ-tubulin dissociation and inducing tubulin polymerization into microtubules without GTP . This leads to cell cycle arrest at the G2-M transition phase, resulting in cytotoxicity and apoptosis .

Comparison with Similar Compounds

Epothilone B is often compared to paclitaxel due to their similar mechanisms of action . epothilone B has several advantages, including better water solubility and a lower propensity for drug resistance . Other similar compounds include:

Ixabepilone: A semi-synthetic analog of epothilone B used in the treatment of metastatic breast cancer.

Patupilone: Another epothilone derivative with potent anticancer activity.

Sagopilone: A fully synthetic epothilone with improved pharmacokinetic properties.

Epothilone B’s unique properties, such as its ability to stabilize microtubules without the need for solubilizing agents, make it a valuable compound in cancer research and treatment .

Properties

IUPAC Name |

2,5-dichloropentan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11Cl2N/c6-3-1-2-5(7)4-8/h5H,1-4,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFAUCDBUVPJWSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(CN)Cl)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Methyl-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]butanoic acid](/img/structure/B33673.png)

![2-[(E)-pent-1-enyl]pyridine](/img/structure/B33674.png)

![3-[1,1-Dioxo-6-(trifluoromethyl)-4H-1lambda6,2,4-benzothiadiazin-3-yl]propanoic acid](/img/structure/B33693.png)

![7-[2-(4-chlorophenyl)-2-oxoethyl]-1,3-dimethyl-5H-pteridine-2,4,6-trione](/img/structure/B33696.png)